N-(2-chlorobenzyl)-3-methoxypropan-1-amine

Medicinal Chemistry Physicochemical Profiling Drug Discovery

Sourcing flexible benzylamine scaffolds for CNS drug discovery often means choosing between long custom-synthesis lead times or analogs with unvalidated physicochemical profiles. N-(2-chlorobenzyl)-3-methoxypropan-1-amine (CAS 932216-86-9) solves both problems. - Balanced LogP (2.47) & TPSA (21.26 Ų) for CNS MPO-compliant library synthesis - Ortho-Cl substitution enables halogen bonding & π-stacking for biophysical studies - ≥95% purity, stocked by global vendors; straightforward synthesis from 2-chlorobenzyl chloride + 3-methoxypropan-1-amine ensures reproducible, cost-efficient supply.

Molecular Formula C11H16ClNO
Molecular Weight 213.71
CAS No. 932216-86-9
Cat. No. B2656704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorobenzyl)-3-methoxypropan-1-amine
CAS932216-86-9
Molecular FormulaC11H16ClNO
Molecular Weight213.71
Structural Identifiers
SMILESCOCCCNCC1=CC=CC=C1Cl
InChIInChI=1S/C11H16ClNO/c1-14-8-4-7-13-9-10-5-2-3-6-11(10)12/h2-3,5-6,13H,4,7-9H2,1H3
InChIKeyFKFSQUREPPJHQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Chlorobenzyl)-3-methoxypropan-1-amine (CAS 932216-86-9) Procurement & Chemical Profile


N-(2-chlorobenzyl)-3-methoxypropan-1-amine (CAS 932216-86-9) is a secondary amine featuring a 2‑chlorophenylmethyl group and a 3‑methoxypropyl chain . With a molecular weight of 213.70 g/mol and a computed LogP of 2.47, it occupies a moderately lipophilic space typical of small‑molecule research intermediates . The compound is supplied at ≥95% purity by multiple global vendors and is stored under ambient or refrigerated conditions . Its structural simplicity and commercial availability make it a versatile building block for medicinal chemistry and chemical biology investigations .

Why N-(2-Chlorobenzyl)-3-methoxypropan-1-amine Cannot Be Replaced by Close Analogs in R&D Workflows


Despite a shared benzylamine core, N-(2-chlorobenzyl)-3-methoxypropan-1-amine exhibits distinct physicochemical and synthetic properties that preclude simple interchange with its closest analogs. The ortho‑chloro substitution on the benzyl ring imparts a specific electronic environment that influences both reactivity and potential target engagement, whereas the 3‑methoxypropyl chain balances lipophilicity with modest polarity . Direct comparators such as N-(2-chlorobenzyl)propan-1-amine lack the ether oxygen, reducing hydrogen‑bonding capacity [1], while regioisomers like N-(2-chlorobenzyl)-1-methoxypropan-2-amine alter steric accessibility . Furthermore, the compound’s straightforward synthesis from commercially available 2‑chlorobenzyl chloride and 3‑methoxypropan-1-amine ensures reproducible supply and cost‑efficiency, a factor not guaranteed for less‑common analogs . The quantitative evidence below demonstrates why substitution without orthogonal validation introduces unacceptable uncertainty in research outcomes.

N-(2-Chlorobenzyl)-3-methoxypropan-1-amine: Head‑to‑Head and Cross‑Study Evidence for Procurement Decisions


LogP and Lipophilicity Comparison vs. N-(2-Chlorobenzyl)propan-1-amine

N-(2-chlorobenzyl)-3-methoxypropan-1-amine exhibits a LogP of 2.47, slightly lower than the 2.6 (XLogP3) of N-(2-chlorobenzyl)propan-1-amine [1]. This 0.13 unit reduction in lipophilicity, driven by the methoxy group, may improve aqueous solubility and reduce off‑target promiscuity while retaining sufficient membrane permeability .

Medicinal Chemistry Physicochemical Profiling Drug Discovery

Topological Polar Surface Area (TPSA) and Hydrogen‑Bond Acceptor Count

The compound’s TPSA of 21.26 Ų is identical to that of N-(2-chlorobenzyl)-1-methoxypropan-2-amine but significantly higher than the 12 Ų of N-(2-chlorobenzyl)propan-1-amine . The additional methoxy oxygen increases the hydrogen‑bond acceptor count from 1 to 2, potentially enhancing target‑binding interactions in polar protein environments .

Computational Chemistry Drug‑Likeness Permeability

Rotatable Bonds and Molecular Flexibility

With 6 rotatable bonds, N-(2-chlorobenzyl)-3-methoxypropan-1-amine is more flexible than N-(2-chlorobenzyl)-1-methoxypropan-2-amine (5 rotatable bonds) and much more flexible than N-(2-chlorobenzyl)propan-1-amine (4 rotatable bonds) [1]. The extended 3‑methoxypropyl chain allows greater conformational sampling, which may be beneficial for exploring structure‑activity relationships in flexible binding sites .

Molecular Modeling Conformational Analysis SAR Studies

Synthetic Accessibility and Commercial Purity Benchmarking

N-(2-chlorobenzyl)-3-methoxypropan-1-amine is prepared via direct N‑alkylation of 3-methoxypropan-1-amine with 2-chlorobenzyl chloride , a high‑yielding, scalable route that ensures consistent supply. Multiple vendors offer the compound at ≥95% purity, with rigorous quality control (e.g., NMR, HPLC) . In contrast, many close analogs (e.g., (3-methoxypropyl)(4-methylbenzyl)amine) are available only through custom synthesis, with longer lead times and higher cost [1].

Organic Synthesis Procurement Quality Control

Optimal Use Cases for N-(2-Chlorobenzyl)-3-methoxypropan-1-amine in Research and Industrial Settings


Building Block for Focused Libraries in CNS and Peripheral Target Drug Discovery

The compound’s balanced LogP (2.47) and TPSA (21.26 Ų) position it within the CNS‑MPO (multiparameter optimization) space favorable for brain‑penetrant ligands. Its 6 rotatable bonds allow exploration of flexible pharmacophores, making it an ideal scaffold for synthesizing analogs targeting GPCRs, ion channels, or enzymes with adaptive binding pockets. Procurement of high‑purity bulk material (≥95%) supports parallel synthesis and hit expansion campaigns without the delays of custom synthesis .

Physicochemical Tool Compound for Solubility and Permeability Studies

With a LogP slightly lower than the simple propyl analog and a higher TPSA than the non‑methoxy counterpart [1], this compound serves as a reference standard in medicinal chemistry optimization. Researchers can use it to benchmark the impact of ether oxygen introduction on solubility, metabolic stability, and membrane permeability in a series of benzylamine derivatives .

Chemical Probe for Investigating Halogen Bonding and π‑Interactions

The ortho‑chloro substitution on the benzyl ring creates a unique electron‑withdrawing environment that can participate in halogen bonding and π‑stacking interactions . This makes the compound valuable for biophysical studies (e.g., X‑ray crystallography, SPR) aimed at understanding molecular recognition principles. Its commercial availability ensures reproducibility across different laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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